

An In-depth Technical Guide to the Physical Properties of Hexafluoroglutaric Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoroglutaric anhydride*

Cat. No.: *B1294290*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Hexafluoroglutaric anhydride** (CAS No. 376-68-1). The information is compiled from various chemical suppliers and databases, offering a valuable resource for professionals in research and development. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes visualizations to illustrate key concepts and workflows.

Core Physical and Chemical Properties

Hexafluoroglutaric anhydride is a fluorinated cyclic anhydride. Its physical characteristics are crucial for its handling, application in synthesis, and for analytical purposes.

Quantitative Physical Properties

The following table summarizes the key physical properties of **Hexafluoroglutaric anhydride**. The data is collated from multiple sources to provide a reliable reference.

Property	Value	Source(s)
Molecular Formula	C ₅ F ₆ O ₃	[1] [2] [3]
Molecular Weight	222.04 g/mol	[1] [2] [3]
Boiling Point	72 °C (lit.)	[1] [2] [4]
Density	1.654 g/mL at 25 °C (lit.)	[1] [2] [4]
Refractive Index (n _{20/D})	1.324 (lit.)	[1] [2] [5]
Melting Point	Not Applicable	[1]
Appearance	Clear, colorless to pale yellow liquid	[6]
Solubility	Reacts with water. [7] Soluble in polar aprotic solvents such as ether, dimethyl sulfoxide, and methanol. [8]	[7] [8]
Sensitivity	Moisture Sensitive	[1] [4]

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of **Hexafluoroglutaric anhydride**.

Spectroscopic Technique	Key Features
FTIR Spectroscopy	As a cyclic anhydride, Hexafluoroglutaric anhydride is expected to exhibit two characteristic C=O stretching bands. For saturated cyclic anhydrides, these typically appear around $1870\text{-}1845\text{ cm}^{-1}$ and $1800\text{-}1775\text{ cm}^{-1}$. ^[9] A strong C-O stretching band is also expected between 1300 and 1000 cm^{-1} . ^[9]
^{19}F NMR Spectroscopy	The ^{19}F NMR spectrum is a powerful tool for characterizing fluorinated compounds. The chemical shifts of fluorine atoms are sensitive to their local electronic environment. ^[10] For fluorine atoms attached to sp^3 -hybridized carbons, the chemical shifts can vary significantly based on the presence of neighboring electron-withdrawing groups. General ranges for $-\text{CF}_2-$ groups are between $+80$ to $+140\text{ ppm}$ relative to CFCl_3 . ^[11]
Mass Spectrometry	The mass spectrum would show the molecular ion peak (M^+) and various fragmentation patterns. Common fragmentation pathways for cyclic compounds involve ring-opening followed by the loss of small neutral molecules like CO or CO_2 . The presence of fluorine atoms would lead to characteristic isotopic patterns and fragment ions. ^{[12][13]}

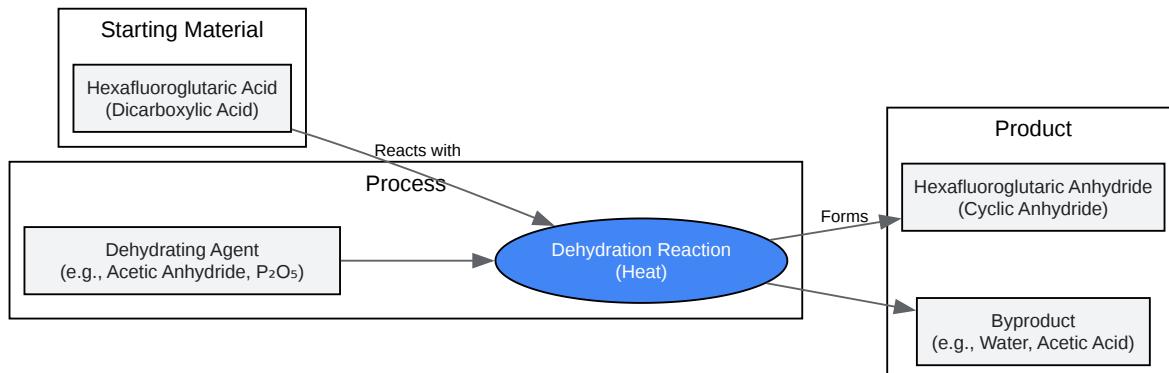
Experimental Protocols

While specific, detailed experimental protocols for determining the physical properties of **Hexafluoroglutaric anhydride** are not readily available in public literature, standard methodologies for liquids can be adapted. Due to its corrosive and moisture-sensitive nature, all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.^[14]

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

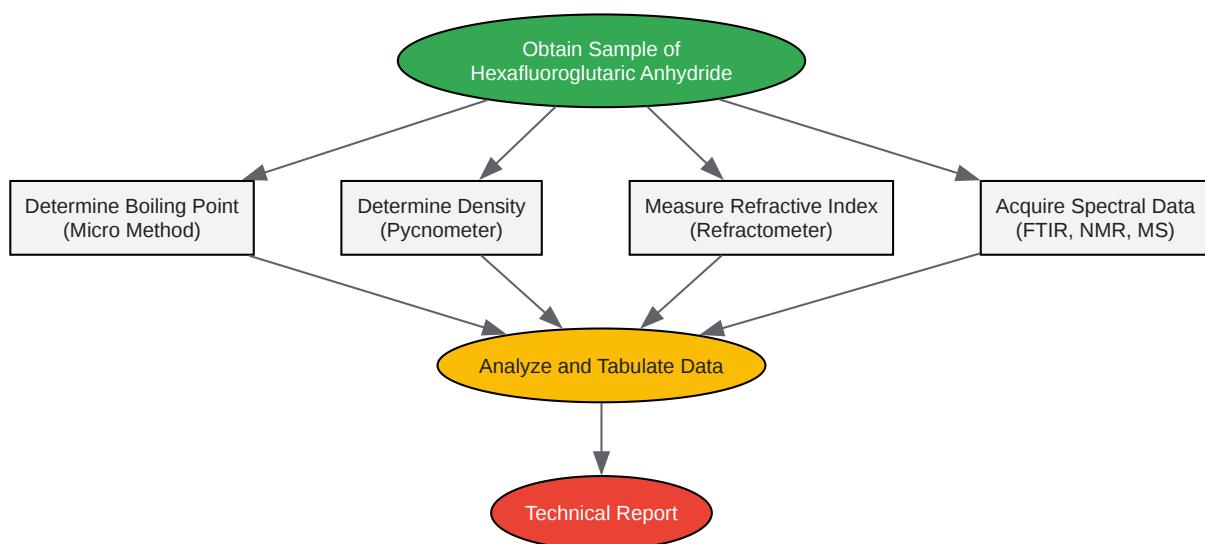
- Apparatus Setup: A small test tube containing 0.5-1 mL of **Hexafluoroglutaric anhydride** is attached to a thermometer. A sealed capillary tube is inverted and placed inside the test tube. The assembly is then heated in an oil bath.
- Procedure: The oil bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued, and the bath is allowed to cool slowly.
- Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.


Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

- Apparatus: A calibrated pycnometer or a graduated cylinder and an analytical balance are required.
- Procedure:
 - The mass of the clean, dry pycnometer is accurately measured.
 - The pycnometer is filled with **Hexafluoroglutaric anhydride** to the calibration mark, ensuring no air bubbles are present. Due to its moisture sensitivity, this should be done under an inert atmosphere (e.g., in a glove box or using a syringe).
 - The filled pycnometer is weighed again.
 - The temperature of the liquid is recorded.
- Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Visualizations


To further aid in the understanding of **Hexafluoroglutaric anhydride**'s properties and related procedures, the following diagrams are provided.

[Click to download full resolution via product page](#)

Synthesis of Hexafluoroglutaric Anhydride.

Expected FTIR Absorption Bands.

[Click to download full resolution via product page](#)

Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. ヘキサフルオログルタル酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. HEXAFLUOROGLUTARIC ANHYDRIDE | 376-68-1 [chemicalbook.com]
- 5. Hexafluoroglutaric anhydride 97 376-68-1 [sigmaaldrich.com]
- 6. 3,3,4,4,5,5-hexafluorodihydro-2H-pyran-2,6(3H)-dione | C5F6O3 | CID 78995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 376-68-1 Hexafluoroglutaric anhydride AKSci 1947AE [aksci.com]
- 8. Glutaric anhydride, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Hexafluoroglutaric Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294290#what-are-the-physical-properties-of-hexafluoroglutaric-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com